2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and an iodinated benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride typically involves multiple steps:
Formation of the Morpholinomethyl Group: This step involves the reaction of 2,5-dimethylphenyl with formaldehyde and morpholine under acidic conditions to form the morpholinomethyl derivative.
Iodination: The next step is the iodination of the phenyl ring, which can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Sulfonation: The final step involves the sulfonation of the iodinated phenyl ring using chlorosulfonic acid, followed by neutralization with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodinated phenyl ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinomethyl group.
Coupling Reactions: The iodinated phenyl ring can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would result in the formation of a new biaryl compound.
Scientific Research Applications
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system due to the presence of the morpholine ring.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Chemical Biology: The compound can serve as a probe for studying biological processes, particularly those involving sulfonate and iodinated groups.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and iodinated phenyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenyl 4-iodobenzenesulfonate: Lacks the morpholinomethyl group, which may affect its reactivity and applications.
4-(Morpholinomethyl)phenyl 4-iodobenzenesulfonate: Lacks the dimethyl substitution on the phenyl ring, which can influence its chemical properties.
2,5-Dimethyl-4-(morpholinomethyl)phenyl benzenesulfonate: Lacks the iodine atom, which can affect its reactivity in substitution and coupling reactions.
Uniqueness
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride is unique due to the combination of the morpholine ring, dimethyl substitution, and iodinated sulfonate group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-iodobenzenesulfonate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO4S.ClH/c1-14-12-19(25-26(22,23)18-5-3-17(20)4-6-18)15(2)11-16(14)13-21-7-9-24-10-8-21;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOXNXBUQKSQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)I)C)CN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClINO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.